ETHYL 2-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C24H23F2N3O4S2 and its molecular weight is 519.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is 519.10980489 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, was synthesized and transformed into Schiff bases exhibiting antimicrobial and anti-inflammatory properties. These compounds were tested for antibacterial and antifungal activities, showing promising results in some cases (Narayana et al., 2006).
Chemical Transformations and Derivatives
The compound underwent various chemical transformations, leading to the synthesis of novel derivatives. These derivatives were studied for their potential in pharmaceutical and biochemical applications, including antimicrobial and anti-inflammatory effects (Sauter et al., 1976).
Thienopyrimidine Synthesis
Investigations into novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, closely related to the compound , were conducted. This research focused on the synthesis of thienopyrimidines, highlighting the compound's relevance in the field of heterocyclic chemistry (Pokhodylo et al., 2010).
Anticancer Applications
A multicomponent synthesis approach involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate led to the discovery of new agents with potential applications in breast cancer treatment. Some synthesized compounds demonstrated significant anticancer activities in vitro (Gad et al., 2020).
Antibacterial and Antifungal Properties
Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, a compound with structural similarities, was used to synthesize analogs with significant antimicrobial properties. These studies highlight the potential use of such compounds in developing new antibacterial and antifungal agents (Spoorthy et al., 2021).
Properties
IUPAC Name |
ethyl 2-[[2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3O4S2/c1-2-32-22(31)20-16-5-3-4-6-18(16)35-21(20)29-19(30)13-34-24-27-12-11-17(28-24)14-7-9-15(10-8-14)33-23(25)26/h7-12,23H,2-6,13H2,1H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAABDKBBNWFFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=CC(=N3)C4=CC=C(C=C4)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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